MMAE Exhibits Potent Bystander Killing Activity, Unlike MMAF, in Heterogeneous Tumor Models
In a heterogeneous tumor model consisting of a mix of CD30-positive (CD30+) and CD30-negative (CD30−) cancer cells, an anti-CD30 ADC delivering MMAE demonstrated potent bystander killing of neighboring CD30− cells, leading to significant tumor growth inhibition. In direct contrast, an equivalent ADC delivering the less membrane-permeable payload MMAF failed to mediate bystander killing in the same in vivo model, with no significant effect on CD30− cells [1].
| Evidence Dimension | Bystander killing activity in vivo |
|---|---|
| Target Compound Data | Potent bystander killing of CD30− cells; significant tumor growth inhibition |
| Comparator Or Baseline | MMAF-based ADC: No bystander killing of CD30− cells; no significant effect |
| Quantified Difference | Qualitative difference: Potent bystander activity vs. none |
| Conditions | In vivo admixed xenograft tumor model comprising CD30+ (Karpas-299) and CD30− cancer cells; anti-CD30 ADC (cAC10) with cleavable linker. |
Why This Matters
This demonstrates that MMAE is essential for applications targeting heterogeneous tumors where antigen expression is variable, a common clinical scenario, whereas MMAF is ineffective for this purpose.
- [1] Li F, Emmerton KK, Jonas M, et al. Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models. Cancer Res. 2016;76(9):2710-2719. View Source
